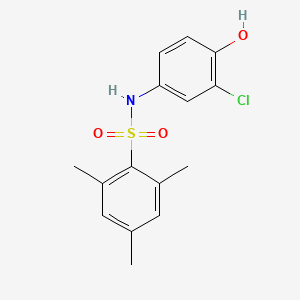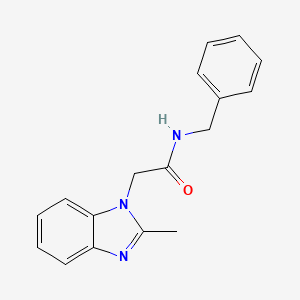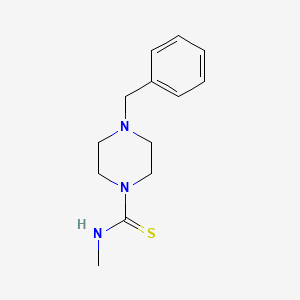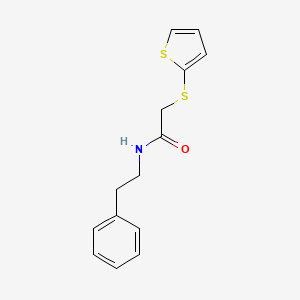![molecular formula C13H16ClN5OS B5878481 N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TATB is a white crystalline solid that belongs to the class of tetrazoles. It was first synthesized in 1983 by the US Army Research Laboratory as a potential explosive material. However, due to its high thermal stability and insensitivity to shock, it was later found to be unsuitable for use as an explosive. Instead, TATB has become a popular choice for scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of TATB is not fully understood. However, it is believed that TATB interacts with biological molecules, such as proteins and nucleic acids, through weak non-covalent interactions. This interaction can lead to changes in the conformation and function of the biomolecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
TATB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TATB can inhibit the activity of enzymes, such as acetylcholinesterase and carbonic anhydrase. TATB has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that TATB can modulate the immune system and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
TATB has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. TATB is also relatively inexpensive compared to other compounds used in scientific research. However, TATB has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, TATB has limited commercial availability, which can make it difficult to obtain for some researchers.
Orientations Futures
There are many potential future directions for research on TATB. One area of interest is the development of new materials based on TATB. Metal-organic frameworks and covalent organic frameworks have shown promise for use in gas storage, separation, and catalysis. Another area of interest is the use of TATB in the field of medicine. TATB has shown potential as an anti-cancer agent and as a modulator of the immune system. Further research is needed to fully understand the mechanism of action of TATB and to explore its potential applications in various fields of science.
In conclusion, TATB is a unique compound that has gained significant attention in scientific research due to its potential applications. Its synthesis method is relatively simple, and it has been used in various fields of science, such as the development of new materials and the study of its potential use in medicine. Further research is needed to fully understand the mechanism of action of TATB and to explore its potential applications in various fields of science.
Méthodes De Synthèse
TATB can be synthesized by reacting tert-butyl thiol with 1-(2-chlorophenyl)-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature and the product can be obtained in high yield. The synthesis of TATB is relatively simple and can be scaled up for industrial production.
Applications De Recherche Scientifique
TATB has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of new materials, such as metal-organic frameworks and covalent organic frameworks. TATB has also been used as a ligand for the preparation of metal complexes with interesting properties. In addition, TATB has been investigated for its potential use in the field of medicine.
Propriétés
IUPAC Name |
N-tert-butyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5OS/c1-13(2,3)15-11(20)8-21-12-16-17-18-19(12)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMIEOKKZDHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7183966 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)


![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)